7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting potential targets could be enzymes involved in metabolic processes.
Mode of Action
Based on its potential use in the synthesis of dpp-iv inhibitors , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Result of Action
If it acts as a dpp-iv inhibitor, it could potentially increase insulin secretion and decrease glucagon release, thereby helping to regulate blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as an antitumor scaffold due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Material Science: Its unique photophysical properties make it a candidate for use in optical applications, such as fluorescent probes and organic light-emitting devices.
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but with different functional groups, leading to distinct chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with variations in the functional groups attached to the pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-11-12-6(9)5(8(13)14)3-10-7(4)12/h2-3H,9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOLIOZCKQKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=C(N2N=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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